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Compound of Interest

Compound Name: 4'-Methyl-4-biphenylboronic acid

Cat. No.: B1359214 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4'-
Methyl-4-biphenylboronic acid, a versatile building block in organic synthesis, particularly in

the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The

document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Given the limited availability of published experimental spectra for this specific compound, this

guide incorporates data from closely related analogs to provide a robust framework for its

characterization.

Molecular Structure and Properties
IUPAC Name: (4'-Methyl-[1,1'-biphenyl]-4-yl)boronic acid

CAS Number: 393870-04-7[1]

Molecular Formula: C₁₃H₁₃BO₂[1][2]

Molecular Weight: 212.06 g/mol [1]

Appearance: White to off-white crystalline powder[1]

Melting Point: 138 °C[1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules. For arylboronic acids, care must be taken during sample preparation as they can

form cyclic anhydrides (boroxines), which can lead to complex or broad spectra. To obtain

sharp, well-resolved spectra, it is often recommended to use a solvent like deuterated

methanol (CD₃OD) which can break up these oligomeric species.[3]

¹H NMR Spectroscopy
The ¹H NMR spectrum of 4'-Methyl-4-biphenylboronic acid is expected to show distinct

signals for the aromatic protons and the methyl group. Based on the analysis of related

structures, the following chemical shifts (δ) in ppm are anticipated.

Table 1: Expected ¹H NMR Data for 4'-Methyl-4-biphenylboronic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~8.2 - 7.9 Doublet 2H
Protons ortho to the

boronic acid

~7.7 - 7.5 Multiplet 4H Aromatic protons

~7.3 - 7.1 Doublet 2H
Protons ortho to the

methyl group

~2.4 Singlet 3H Methyl group protons

Variable Broad Singlet 2H
B(OH)₂ protons (may

exchange)

Note: The B(OH)₂ protons are often broad and may exchange with residual water or deuterated

solvent, potentially leading to their disappearance from the spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The

carbon atom attached to the boron atom is often not observed or is significantly broadened due
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to quadrupolar relaxation of the boron nucleus.

Table 2: Expected ¹³C NMR Data for 4'-Methyl-4-biphenylboronic acid

Chemical Shift (ppm) Assignment

~143 Quaternary carbon of the methyl-substituted ring

~138
Quaternary carbon of the boronic acid-

substituted ring

~136 CH carbons ortho to the boronic acid

~129 CH carbons ortho to the methyl group

~127 CH carbons meta to the boronic acid

~126 CH carbons meta to the methyl group

Not Observed/Broad Carbon attached to Boron

~21 Methyl carbon

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For 4'-Methyl-
4-biphenylboronic acid, a solid sample can be analyzed using techniques such as preparing

a KBr pellet or as a thin solid film.[4][5][6] The spectrum is expected to show characteristic

absorption bands for the O-H, C-H, C=C, and B-O bonds.

Table 3: Expected IR Absorption Bands for 4'-Methyl-4-biphenylboronic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://www.orgchemboulder.com/Technique/Procedures/IR/IRsolid.shtml
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/Sample%20preparation%20for%20FT-IR.pdf
https://www.drawellanalytical.com/sample-preparation-for-ftir-analysis-sample-types-and-prepare-methods/
https://www.benchchem.com/product/b1359214?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1359214?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity Assignment

3500 - 3200 Broad O-H stretching (boronic acid)

3100 - 3000 Medium Aromatic C-H stretching

2950 - 2850 Weak
Aliphatic C-H stretching

(methyl)

~1600 Strong Aromatic C=C stretching

~1400 Strong B-O stretching

~1350 Strong In-plane O-H bending

~830 Strong para-disubstituted C-H bend

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For 4'-Methyl-4-biphenylboronic acid, a soft ionization technique such as

Electrospray Ionization (ESI) is suitable. High-resolution mass spectrometry (HRMS) can be

used to confirm the elemental composition.

Table 4: Predicted Mass Spectrometry Data for 4'-Methyl-4-biphenylboronic acid

Adduct Calculated m/z

[M+H]⁺ 213.1081

[M+Na]⁺ 235.0900

[M-H]⁻ 211.0936

[M+NH₄]⁺ 230.1347

[M+K]⁺ 251.0640

[M+H-H₂O]⁺ 195.0981

Data predicted by computational tools.[2]
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Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 4'-Methyl-4-biphenylboronic acid
in 0.6-0.7 mL of deuterated methanol (CD₃OD) in an NMR tube. The use of methanol-d₄

helps to break down boronic acid anhydrides, leading to sharper signals.[3]

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR

spectrometer.

¹H NMR Acquisition:

Set the number of scans to 16 or 32 for a standard spectrum.

Use a relaxation delay of 1-2 seconds.

Reference the spectrum to the residual solvent peak of methanol-d₄ (δ = 3.31 ppm).

¹³C NMR Acquisition:

Use a proton-decoupled pulse sequence.

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Reference the spectrum to the solvent peak of methanol-d₄ (δ = 49.0 ppm).

FT-IR Spectroscopy (Thin Solid Film Method)
Sample Preparation: Dissolve a small amount (a few milligrams) of 4'-Methyl-4-
biphenylboronic acid in a volatile solvent such as dichloromethane or acetone.[4]

Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., KBr or NaCl).

Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on

the plate.[4]
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Data Acquisition:

Record a background spectrum of the clean, empty sample compartment.

Place the salt plate with the sample film in the spectrometer's sample holder.

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance.

LC-MS (Liquid Chromatography-Mass Spectrometry)
Sample Preparation: Prepare a stock solution of 4'-Methyl-4-biphenylboronic acid in a

suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.

Further dilute this solution with the mobile phase to a final concentration of 1-10 µg/mL.[7]

Chromatographic Conditions:

Column: A C18 reverse-phase column is typically suitable.

Mobile Phase: A gradient of water and acetonitrile, both with 0.1% formic acid, is a

common starting point for good separation and ionization.

Flow Rate: 0.2-0.5 mL/min.

Injection Volume: 5-10 µL.

Mass Spectrometry Conditions:

Ionization Source: Electrospray Ionization (ESI) in either positive or negative ion mode.

Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap analyzer can be used.

Data Acquisition: Acquire data in full scan mode to identify the molecular ion and in

tandem MS (MS/MS) mode to obtain fragmentation patterns for structural confirmation.

Logical Workflow for Spectroscopic Analysis
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The following diagram illustrates the general workflow for the comprehensive spectroscopic

analysis of a chemical compound like 4'-Methyl-4-biphenylboronic acid.
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Caption: General workflow for the spectroscopic analysis of 4'-Methyl-4-biphenylboronic
acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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